I942
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Overview
Description
I942 is a novel, selective non-cyclic nucleotide (NCN) EPAC1 agonist. It is known for its ability to attenuate pro-inflammatory cytokine signaling, which is typically associated with cardiovascular diseases . The compound has a molecular formula of C20H19NO4S and a molecular weight of 369.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I942 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Continuous flow processes: For more efficient production, continuous flow processes may be employed.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
I942 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
I942 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EPAC1 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting EPAC1.
Mechanism of Action
I942 exerts its effects by selectively activating EPAC1, a protein involved in the regulation of various cellular processes. The activation of EPAC1 leads to the modulation of inflammatory gene expression and the inhibition of pro-inflammatory cytokine signaling pathways . This mechanism is particularly relevant in the context of cardiovascular diseases, where inflammation plays a critical role.
Comparison with Similar Compounds
Similar Compounds
EPAC2 agonists: Compounds that selectively activate EPAC2, another member of the EPAC family.
Non-selective EPAC agonists: Compounds that activate both EPAC1 and EPAC2.
Cyclic nucleotide analogs: Compounds that mimic the effects of cyclic nucleotides like cyclic adenosine monophosphate.
Uniqueness of I942
This compound is unique due to its selective activation of EPAC1 without affecting EPAC2. This selectivity allows for more targeted modulation of EPAC1-related pathways, reducing the potential for off-target effects and increasing its therapeutic potential in specific conditions .
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
KCRXXSQZEZOCFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
I942; I-942; I 942; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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